![molecular formula C15H16ClN5 B6437389 5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine CAS No. 2549010-90-2](/img/structure/B6437389.png)
5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine
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Overview
Description
5-Chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine, also known as 5-Chloro-2-POP, is a small molecule that has been studied for its potential therapeutic applications. 5-Chloro-2-POP is a synthetic compound that is composed of a pyrimidine ring attached to an octahydropyrrolo[3,4-b]pyrrol-1-yl moiety. It has been studied for its ability to modulate the activity of several proteins and enzymes involved in important physiological processes.
Scientific Research Applications
Therapeutic Potential
This compound is part of a class of molecules known as imidazole containing compounds . These compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Treatment of Tenosynovial Giant Cell Tumour
The compound has been granted orphan designation for the treatment of tenosynovial giant cell tumour, localised and diffuse type . The medicine is expected to work by blocking a receptor called CSF-IR to which a protein called macrophage colony-stimulating factor (M-CSF) attaches . M-CSF is produced in large amounts by tenosynovial giant cell tumours, where it stimulates immune cells called macrophages to accumulate in the joints and cause the outgrowths .
Fungicidal Activity
A series of pyrimidinamine derivatives, which includes this compound, were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Antiproliferative Activity
Pyrimidine-derived indole ribonucleosides, which include this compound, were synthesized and tested for in vitro antiproliferative activity against various cancer cell lines . The compound exhibited notable cytotoxicity in HepG2 cells and THP-1 with IC 50 of 0.175 and 1.565 μM .
Antiviral Activity
The compound was also tested for antiviral activity against Dengue virus and anti-hepatitis C virus .
Mechanism of Action
Target of Action
This compound is likely to interact with a variety of cellular targets due to its complex structure, which includes a pyrimidine ring, a pyrrole ring, and a pyridine ring .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or disrupting cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and various disease processes .
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c16-12-7-18-15(19-8-12)21-6-4-11-9-20(10-13(11)21)14-3-1-2-5-17-14/h1-3,5,7-8,11,13H,4,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCHIBHNARUSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine |
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